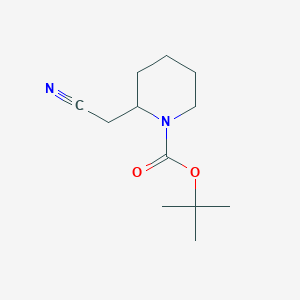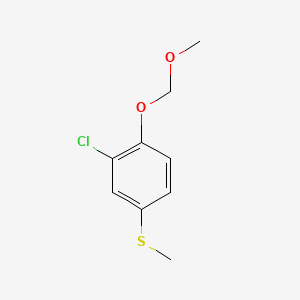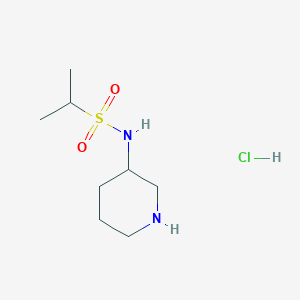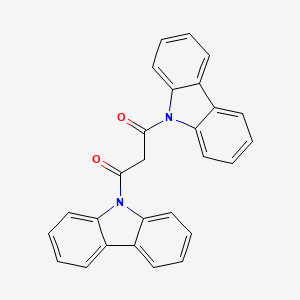
(2,3-Bis(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Bis(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H8F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (2,3-Bis(trifluoromethyl)phenyl)propanal involves a Mizoroki–Heck cross-coupling reaction. This reaction is carried out between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The crude mixture of products is then subjected to hydrogenation in a cascade process. The final product is obtained after hydrolysis with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield. The palladium species used in the reaction can be efficiently recovered as Pd/Al2O3, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2,3-Bis(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Bis(trifluoromethyl)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,3-Bis(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)propanal
- (4-(Trifluoromethyl)phenyl)propanal
- (2,4-Bis(trifluoromethyl)phenyl)propanal
Uniqueness
(2,3-Bis(trifluoromethyl)phenyl)propanal is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring.
Properties
Molecular Formula |
C11H8F6O |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-[2,3-bis(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-5-1-3-7(4-2-6-18)9(8)11(15,16)17/h1,3,5-6H,2,4H2 |
InChI Key |
LNVVEEWGXPIIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


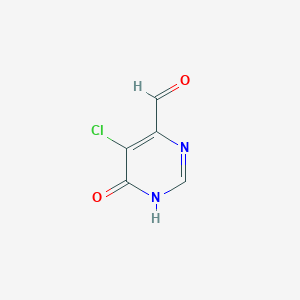
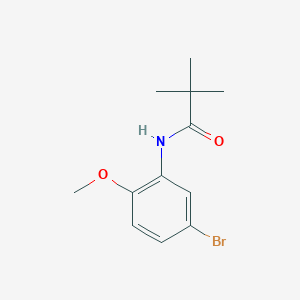
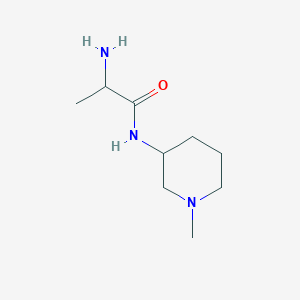
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
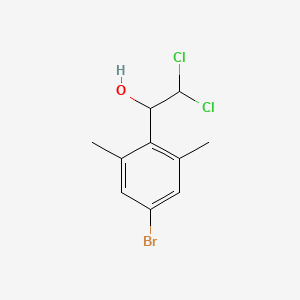
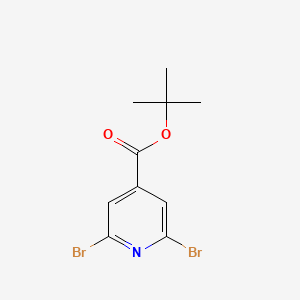
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
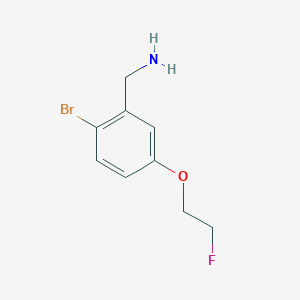
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
